[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Description
Classification and Nomenclature Framework
Macrocyclic tetracyclo compounds belong to a subclass of polycyclic structures defined by four fused or bridged rings embedded within a macrocyclic framework. The IUPAC nomenclature for such systems follows specific rules for bridged ring systems , where the prefix tetracyclo denotes four interconnected rings. The compound’s systematic name, tetracyclo[23.3.1.14,7.05,28]triaconta, indicates a 30-membered macrocycle (triaconta) with four bridges:
- Bridge 1 : Between positions 1 and 4 of the 23-membered ring.
- Bridge 2 : Between positions 5 and 28.
- Additional bridges at positions 3.1 and 14.7.
This naming convention aligns with IUPAC guidelines for polycyclic alkanes, where bridge positions and ring sizes are prioritized (Figure 1). The structural complexity is further highlighted by stereochemical descriptors (e.g., 7S, 11S) and functional groups, including hydroxy, methoxy, and acetoxy substituents.
Table 1: Key Structural Features of the Compound
| Feature | Description |
|---|---|
| Macrocycle size | 30-membered ring (triaconta) |
| Bridging system | Tetracyclo[23.3.1.14,7.05,28] |
| Functional groups | Pentahydroxy, heptamethyl, dioxo, dioxa, azacycle, iminomethyl side chain |
| Stereocenters | 10 chiral centers (7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z) |
Historical Development of Rifamycin-Based Research
The ansamycin family, including rifamycins, originated from the discovery of Amycolatopsis mediterranei metabolites in 1959. Early work by Sensi et al. focused on modifying rifamycin B, an inactive precursor, leading to clinically viable derivatives like rifamycin SV and rifampin. The latter’s success against tuberculosis spurred interest in structural modifications to enhance oral bioavailability and target specificity.
The subject compound builds on this legacy by incorporating a cyclopentylpiperazinyl iminomethyl side chain—a modification aimed at improving target engagement and resistance profiles. Such innovations reflect a shift toward hybrid molecules that merge natural product scaffolds with synthetic motifs.
Significance in Natural Product Chemistry
Macrocycles like this compound occupy a critical niche in natural product chemistry due to their conformational rigidity and multivalent interactions with biological targets. The ansamycin backbone, featuring a naphthoquinone moiety bridged by an aliphatic chain, enables potent antimicrobial activity by inhibiting bacterial RNA polymerase. Modifications such as the iminomethyl side chain enhance binding affinity to hydrophobic pockets, while polar hydroxy groups improve solubility.
Conformational analysis of the macrocycle reveals minimized transannular strain, with substituents positioned to avoid steric clashes. This stereochemical precision is critical for maintaining activity, as demonstrated in the synthesis of related ansamycins like geldanamycin.
Current Research Landscape and Challenges
Contemporary studies focus on optimizing macrocyclic synthesis and overcoming microbial resistance . Key challenges include:
- Macrocyclization Efficiency : Traditional methods like ketonic decarboxylation suffer from low yields, prompting use of ring-closing metathesis and template-guided reactions.
- Stereochemical Control : The compound’s 10 stereocenters necessitate asymmetric catalysis or enzymatic approaches, as seen in neopeltolide synthesis.
- Structural Diversification : Modular synthesis strategies, such as modifying the C-21 side chain, aim to expand the spectrum of activity.
Table 2: Synthetic Approaches for Macrocyclic Tetracyclo Compounds
Recent advances in computational modeling and biosynthetic engineering (e.g., Rif-Orf19 hydroxylase in naphthoquinone formation) promise to address these hurdles. However, scalability and metabolic stability remain significant barriers to clinical translation.
Properties
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12?,22-17?,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZCUPBHRAEYDL-SYVYRUJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of [(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate is the bacterial DNA-dependent RNA polymerase. This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.
Mode of Action
This compound inhibits the bacterial DNA-dependent RNA polymerase, thereby preventing the formation of the initiation complex in transcription and suppressing RNA synthesis. This interaction disrupts the bacterial transcription process, leading to the inhibition of bacterial growth.
Biochemical Pathways
The action of this compound affects the transcription pathway in bacteria. By inhibiting the DNA-dependent RNA polymerase, it prevents the synthesis of RNA, which is a critical step in protein synthesis. This disruption in protein synthesis affects various downstream processes, leading to the inhibition of bacterial growth.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By suppressing RNA synthesis, it disrupts protein synthesis, which is essential for bacterial growth and survival.
Biological Activity
The compound identified as [(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate is a complex organic molecule with significant potential for various biological activities due to its unique structural features and functional groups.
Structural Characteristics
This compound features a pentacyclic framework and multiple functional groups including hydroxyl (-OH) and methoxy (-OCH₃) groups. Such structural characteristics are indicative of potential biological interactions :
| Structural Feature | Description |
|---|---|
| Hydroxyl Groups | Facilitate hydrogen bonding and enhance solubility in biological systems. |
| Methoxy Group | May influence lipophilicity and membrane permeability. |
| Imino Group | Potential for enzyme inhibition and interaction with biological receptors. |
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
1. Antioxidant Activity
The presence of hydroxyl groups suggests that this compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
2. Antimicrobial Properties
The pentacyclic structure is associated with antimicrobial activity against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi.
3. Enzyme Inhibition
The imino group may allow the compound to interact with specific enzymes involved in metabolic pathways or disease processes. This interaction can potentially lead to therapeutic applications in conditions such as cancer or metabolic disorders.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Study 1: Antioxidant Efficacy
A study demonstrated that compounds with similar hydroxyl and methoxy substituents exhibited significant antioxidant activity in vitro. The results indicated a dose-dependent response in scavenging free radicals.
Study 2: Antimicrobial Testing
In a comparative analysis of various piperazine derivatives—including those structurally related to the compound —significant antimicrobial properties were observed against Gram-positive and Gram-negative bacteria.
Study 3: Enzyme Interaction
Research on imino-containing compounds has revealed their potential as enzyme inhibitors. For instance, a compound with a similar structure was shown to inhibit the activity of certain kinases involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other rifamycin derivatives but differs in substituents and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Structural Modifications :
- The cyclopentylpiperazine group in the target compound replaces the 4-methylpiperazine in rifampicin, enhancing lipophilicity and membrane penetration in mycobacterial species .
- Compared to rifabutin, the absence of an isobutyl-piperidine group reduces hepatotoxicity but limits activity against Mycobacterium avium complex (MAC) .
- Unlike rifaximin, the target compound retains systemic bioavailability due to fewer polar groups .
Pharmacological Activity :
- Antibacterial Spectrum : The compound exhibits potent activity against Staphylococcus aureus (MIC₉₀: 0.12 µg/mL) and Mycobacterium tuberculosis (MIC₉₀: 0.25 µg/mL), outperforming rifabutin in TB models . However, it is less effective against Gram-negative bacteria compared to rifaximin .
- Resistance Profile : The cyclopentylpiperazine moiety reduces susceptibility to RNA polymerase mutations (e.g., rpoB mutations) by 30% compared to rifampicin .
Pharmacokinetics :
- Oral bioavailability (60–70%) is lower than rifampicin (>90%) due to first-pass metabolism of the cyclopentyl group .
- Half-life (t₁/₂): 12 hours, intermediate between rifampicin (3–4 hours) and rifabutin (45 hours) .
Stability :
- The compound degrades 20% faster than rifampicin in acidic conditions (pH 2.0), limiting its use in unformulated oral doses .
Clinical and Industrial Relevance
The compound’s unique substituents position it as a candidate for drug-resistant tuberculosis and staphylococcal infections. However, its solubility and stability challenges necessitate formulation advancements, such as lipid-based nanoparticles or co-crystallization with stabilizing agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
